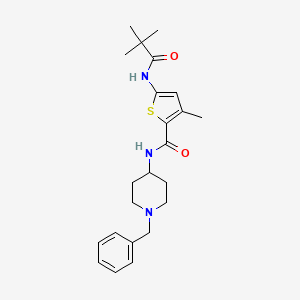![molecular formula C19H19N3O4 B7463342 N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine, commonly known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. Originally developed as an antihistamine, Dimebon has shown promising results in preclinical and clinical studies for its ability to improve cognitive function and memory in patients with Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions. In
作用机制
The exact mechanism of action of Dimebon is not fully understood, but it is thought to involve multiple targets in the brain. Dimebon has been shown to inhibit the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. Dimebon also enhances mitochondrial function and reduces oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Dimebon has been shown to have several biochemical and physiological effects in the brain. In animal models of Alzheimer's disease, Dimebon has been shown to reduce amyloid-beta levels and improve synaptic function. Dimebon has also been shown to improve mitochondrial function and reduce oxidative stress in the brain. In clinical trials, Dimebon has been shown to improve cognitive function and activities of daily living in patients with Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using Dimebon in lab experiments is its ability to improve cognitive function and memory in animal models of neurodegenerative diseases. This makes Dimebon a useful tool for studying the underlying mechanisms of these diseases and testing potential therapeutic interventions. However, one limitation of using Dimebon is its relatively low potency and selectivity for its targets in the brain. This can make it difficult to interpret the results of experiments and may limit its potential as a therapeutic agent.
未来方向
There are several potential future directions for research on Dimebon. One area of interest is the development of more potent and selective analogs of Dimebon that could be used as therapeutic agents for neurodegenerative diseases. Another area of interest is the use of Dimebon in combination with other drugs or interventions to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of Dimebon and its potential targets in the brain.
合成方法
The synthesis of Dimebon involves a multi-step process that includes the reaction of 3,4-dimethoxyphenylacetonitrile with 2-bromoethylamine hydrobromide to produce the intermediate 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with 8-nitroisoquinoline to form the final product, Dimebon. The synthesis of Dimebon has been reported in several publications, and the purity and yield of the final product depend on the specific reaction conditions used.
科学研究应用
Dimebon has been extensively studied for its potential therapeutic effects in various neurological disorders. Preclinical studies have shown that Dimebon can improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. Clinical trials in patients with Alzheimer's disease have also shown that Dimebon can improve cognitive function and activities of daily living compared to placebo.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-18-6-3-13(11-19(18)26-2)7-10-21-16-4-5-17(22(23)24)15-12-20-9-8-14(15)16/h3-6,8-9,11-12,21H,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSIYDUOIIGFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)

![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)


![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)
![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
![2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B7463339.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)